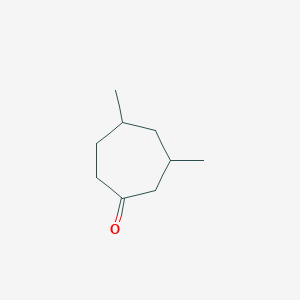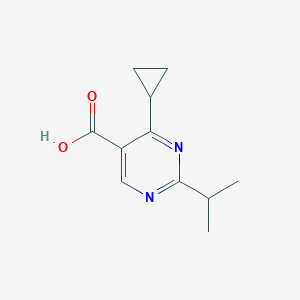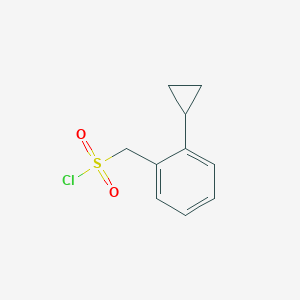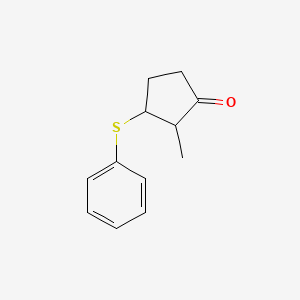
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₄OS. It is a cyclopentanone derivative, characterized by a phenylsulfanyl group attached to the third carbon and a methyl group attached to the second carbon of the cyclopentanone ring. This compound is primarily used in research and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the phenylsulfanyl and methyl groups. One common method involves the use of thiophenol (C₆H₅SH) and a methylating agent in the presence of a base to achieve the desired substitution on the cyclopentanone ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclopentanone: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
3-Phenylsulfanylcyclopentanone: Lacks the methyl group, which can affect its reactivity and interactions.
Cyclopentanone: The parent compound, lacking both the methyl and phenylsulfanyl groups.
Uniqueness
2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. These groups allow for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C12H14OS |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-methyl-3-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c1-9-11(13)7-8-12(9)14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
JOQURJHEJFJJDI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



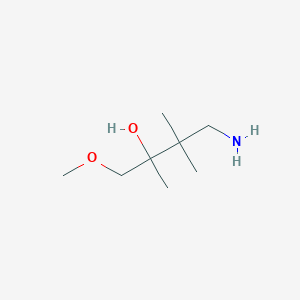
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)

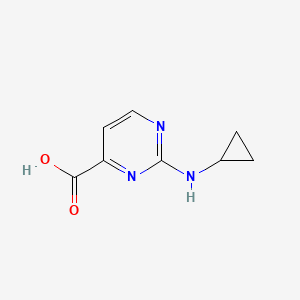

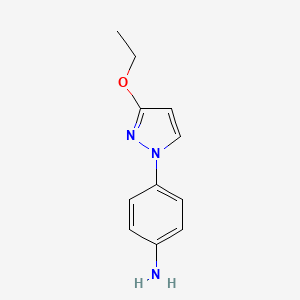
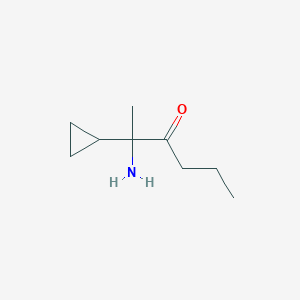
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
